Introduction: The Strategic Value of a Privileged Scaffold
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 3-Chloro-6,7-dimethoxyisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
In the landscape of medicinal chemistry and synthetic organic chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide array of biological targets. The isoquinoline core is a quintessential example of such a scaffold, present in numerous natural products and synthetic pharmaceuticals. 3-Chloro-6,7-dimethoxyisoquinoline (CAS: 58163-20-5) represents a highly valuable, functionalized version of this core.[1] Its strategic importance lies in the convergence of two key features: the 6,7-dimethoxy substitution pattern, which is common in biologically active alkaloids and influences molecular recognition and metabolic stability, and the C-3 chloro substituent, which serves as a versatile reactive handle for introducing molecular diversity.
This technical guide provides an in-depth exploration of 3-Chloro-6,7-dimethoxyisoquinoline, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, detail its key chemical transformations with mechanistic insight, and discuss its applications as a pivotal building block in the synthesis of complex, high-value molecules.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. While some experimental physical data for 3-Chloro-6,7-dimethoxyisoquinoline is not widely reported in public databases, its core characteristics can be summarized based on available information and computational properties.[1]
Table 1: Physicochemical Properties of 3-Chloro-6,7-dimethoxyisoquinoline
| Property | Value | Source |
| CAS Number | 58163-20-5 | LookChem[1] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | LookChem[1] |
| Molecular Weight | 223.66 g/mol | LookChem[1] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not Available | LookChem[1] |
| Boiling Point | Not Available | LookChem[1] |
| Solubility | Not Available | LookChem[1] |
The lack of readily available data for properties like melting point and solubility underscores its primary role as a synthetic intermediate rather than an end-product. Researchers should anticipate that it will behave as a typical chlorinated heterocyclic compound, likely exhibiting good solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, dioxane).
Proposed Synthesis Pathway
Direct, published synthesis protocols for 3-Chloro-6,7-dimethoxyisoquinoline are scarce. However, a logical and robust pathway can be designed based on well-established transformations of related isoquinoline systems. The most field-proven approach involves the chlorination of a corresponding isoquinolinone precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This method is a standard in heterocyclic chemistry for converting keto or hydroxyl functionalities into chlorides.[2][3][4]
The proposed synthesis is a two-stage process, beginning with the construction of the 6,7-dimethoxyisoquinolin-3(2H)-one core, followed by its subsequent chlorination.
Caption: Proposed two-stage synthesis of 3-Chloro-6,7-dimethoxyisoquinoline.
Experimental Protocol: Synthesis of 3-Chloro-6,7-dimethoxyisoquinoline
Disclaimer: This protocol is a proposed method based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Stage 1: Synthesis of 6,7-Dimethoxyisoquinolin-3(2H)-one (Intermediate)
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dimethoxyphenylacetic acid (1.0 eq) and polyphosphoric acid (PPA) (10-20x weight of the acid).
-
Reagent Addition: Heat the mixture to 60-70 °C to allow for efficient stirring. Add N-(1,1-diethoxyethyl)formamide (1.1 eq) dropwise over 30 minutes. The choice of this reagent is to form the necessary amido-acetal intermediate in situ for cyclization.
-
Cyclization: After the addition is complete, increase the temperature to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring. The isoquinolinone product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, dilute sodium bicarbonate solution to neutralize any residual acid, and finally with water again.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Stage 2: Chlorination to 3-Chloro-6,7-dimethoxyisoquinoline (Final Product)
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the dried 6,7-dimethoxyisoquinolin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq). The use of excess POCl₃ ensures it acts as both the reagent and the solvent.
-
Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction must be performed under anhydrous conditions, as water will quench the POCl₃.
-
Monitoring: Track the conversion of the starting material to the product by TLC (a more nonpolar spot is expected for the chlorinated product).
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture into a flask containing crushed ice. This step must be done with extreme caution in a fume hood, as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate or potassium carbonate solution until the pH is ~8-9. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Chloro-6,7-dimethoxyisoquinoline.
Key Reactions & Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling
The true synthetic power of 3-Chloro-6,7-dimethoxyisoquinoline is realized through its participation in transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C-3 position, an electron-deficient site, makes it an excellent substrate for reactions like the Suzuki-Miyaura coupling.[5] This reaction forges a new carbon-carbon bond, allowing for the introduction of a vast array of aryl or heteroaryl substituents, which is a cornerstone of modern drug discovery.[5]
The choice of a palladium catalyst, a phosphine ligand, and a base is critical for a successful transformation. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required to activate the boronic acid component.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a Schlenk flask or microwave vial, add 3-Chloro-6,7-dimethoxyisoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Using degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6,7-dimethoxyisoquinoline product.
Applications in Medicinal Chemistry and Drug Development
The 6,7-dimethoxy substituted quinoline and isoquinoline cores are central to many modern therapeutic agents. The ability to easily diversify the 3-position of the isoquinoline ring makes 3-Chloro-6,7-dimethoxyisoquinoline a powerful intermediate for building libraries of potential drug candidates.
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Oncology: The structurally related 4-anilinoquinoline scaffold is a well-known kinase inhibitor framework. For instance, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy.[6] Using 3-Chloro-6,7-dimethoxyisoquinoline allows for the synthesis of analogous 3-anilinoisoquinolines, which could exhibit novel kinase inhibitory profiles.
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Neuroscience: Isoquinoline alkaloids and their synthetic derivatives have a long history of use in treating neurological and psychiatric disorders.[7] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which can be derived from isoquinolines, is a privileged scaffold for targeting the central nervous system.[8] For example, certain THIQ derivatives are being explored as inhibitors of catechol-O-methyltransferase (COMT) for the treatment of Parkinson's disease.[8] 3-Chloro-6,7-dimethoxyisoquinoline provides a starting point for novel THIQs with unique substitution patterns.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 3-Chloro-6,7-dimethoxyisoquinoline is not widely available, prudent laboratory practice dictates handling it with the care afforded to other chlorinated heterocyclic compounds.[1] Inferred safety information from structurally similar molecules like 4-Chloro-6,7-dimethoxyquinazoline and 1,3-Dichloro-6,7-dimethoxyisoquinoline suggests the following precautions.[9][10]
-
Handling: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9] Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes, as it may cause irritation.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[11]
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Conclusion
3-Chloro-6,7-dimethoxyisoquinoline is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and organic synthesis. Its value is derived from the combination of a biologically relevant dimethoxy-isoquinoline core and a synthetically versatile chloro-handle. By understanding its properties, mastering its synthesis, and leveraging its reactivity in key transformations like the Suzuki-Miyaura coupling, researchers can rapidly generate novel molecular architectures. This capability accelerates the discovery of new therapeutic agents targeting a range of diseases, from cancer to neurological disorders, cementing the role of this building block as a critical component in the modern chemist's toolbox.
References
-
3-CHLORO-6,7-DIMETHOXYISOQUINOLINE. LookChem. [Link]
-
The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Material Safety Data Sheet. (Generic). [Link]
-
6,7-Dimethoxyisoquinoline. PubChem, National Institutes of Health. [Link]
-
Material Safety Data Sheet - 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride. Cole-Parmer. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC, National Institutes of Health. [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
3,4-Dihydro-6,7-dimethoxyisoquinoline. PubChem, National Institutes of Health. [Link]
-
Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Semantic Scholar. [Link]
-
1,3-Dichloro-6,7-dimethoxyisoquinoline. PubChem, National Institutes of Health. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
